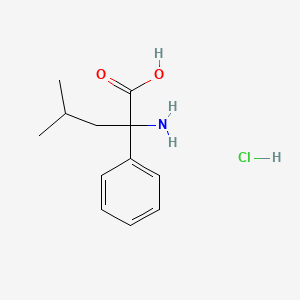

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride

CAS No.: 2260936-59-0

Cat. No.: VC7099470

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260936-59-0 |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 |

| IUPAC Name | 2-amino-4-methyl-2-phenylpentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10;/h3-7,9H,8,13H2,1-2H3,(H,14,15);1H |

| Standard InChI Key | CEHSBBCAGFNIQO-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C1=CC=CC=C1)(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-methyl-2-phenylpentanoic acid hydrochloride, delineates its structure: a pentanoic acid chain (five-carbon carboxylic acid) substituted at the second carbon with an amino group (-NH₂) and a phenyl ring (C₆H₅), while the fourth carbon hosts a methyl group (-CH₃). The hydrochloride salt form enhances solubility and stability for research applications.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| CAS Number | 2260936-59-0 |

| IUPAC Name | 2-amino-4-methyl-2-phenylpentanoic acid; hydrochloride |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

The stereochemistry at the second carbon (chiral center) remains unspecified in available literature, suggesting racemic mixtures are typically synthesized unless enantioselective methods are employed.

Synthesis and Production

Synthetic Pathways

The synthesis of 2-amino-4-methyl-2-phenylpentanoic acid hydrochloride involves multi-step organic reactions, often starting with phenylacetic acid derivatives or condensation reactions between aldehydes and ketones. A patent describing a related compound, 4-amino-3-phenylbutyric acid, provides insights into analogous methodologies .

Key Steps in Synthesis:

-

Condensation Reaction: Benzaldehyde reacts with ethyl acetoacetate in ethanol under catalytic piperidine to form a β-keto ester intermediate .

-

Decarbonylation: Treatment with strong base (e.g., KOH) induces cleavage of carbonyl groups, yielding a dicarboxylic acid intermediate.

-

Cyclization and Hydrolysis: Dehydration forms an anhydride, which undergoes ammonolysis to introduce the amino group .

-

Salt Formation: Reaction with hydrochloric acid converts the free base into the hydrochloride salt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Benzaldehyde, ethyl acetoacetate, piperidine/ethanol | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester |

| 2 | KOH, 100°C | 3-phenylglutaric acid |

| 3 | Acetic anhydride, toluene | 3-phenylglutaric anhydride |

| 4 | Ammonia, hydrolysis | 5-amino-5-oxo-3-phenylpentanoic acid |

| 5 | HCl, neutralization | Target compound (hydrochloride) |

Modifications to this protocol may adjust substituent positions or optimize yields for the target molecule .

Analytical Characterization

Structural Confirmation

Advanced analytical techniques ensure purity and structural fidelity:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the presence of phenyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic acid/amine functionalities.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥95% purity in commercial samples.

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 243.73 ([M+H]⁺), consistent with the molecular formula.

Applications in Pharmaceutical Development

Drug Discovery

This compound serves as a precursor for:

-

Peptidomimetics: Backbone modifications enhance metabolic stability compared to natural amino acids.

-

Small-Molecule Inhibitors: Functionalization of the phenyl ring could yield kinase or protease inhibitors.

Formulation Considerations

The hydrochloride salt improves bioavailability in oral formulations, though pharmacokinetic studies are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume